methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
CAS No.:
Cat. No.: VC14762845
Molecular Formula: C18H20ClFN4O3
Molecular Weight: 394.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20ClFN4O3 |
|---|---|
| Molecular Weight | 394.8 g/mol |
| IUPAC Name | methyl 4-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
| Standard InChI | InChI=1S/C18H20ClFN4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)11-4-5-13(20)12(19)9-11/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23) |
| Standard InChI Key | CGCUVIYLQJPEHH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2 |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C₁₈H₂₀ClFN₄O₃, with a molecular weight of 394.8 g/mol . Key structural features include:
-
Imidazo[4,5-c]pyridine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 4, contributing to π-π stacking interactions in biological targets .
-
3-Chloro-4-fluorophenyl group: Enhances lipophilicity and metabolic stability via halogen-mediated electron-withdrawing effects .
-
Butanoate ester: Improves solubility and bioavailability through esterification .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀ClFN₄O₃ | |
| Molecular Weight | 394.8 g/mol | |
| SMILES Notation | COC(=O)CCCNC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2 | |
| LogP (Predicted) | 2.8 | |
| Hydrogen Bond Donors/Acceptors | 2/6 |
The 3D conformation reveals a planar imidazopyridine ring system, with the chlorofluorophenyl group adopting an orthogonal orientation to minimize steric hindrance . Computational docking studies suggest this geometry facilitates interactions with hydrophobic enzyme pockets .
Synthetic Pathways and Optimization
Synthesis involves a multi-step sequence:
Step 1: Formation of Imidazo[4,5-c]pyridine Core
-
Starting Materials: 4-Aminopyridine derivatives undergo cyclization with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
-
Key Reaction: Intramolecular cyclization yields the tetrahydroimidazo[4,5-c]pyridine scaffold .
Step 3: Esterification and Carbamate Linkage
-
Reagents: Methyl 4-aminobutanoate reacts with the acyl chloride intermediate using DCC/NHS coupling .
-
Yield Optimization: Continuous flow reactors improve scalability (yield: 78–85%).
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Chloroacetyl chloride, K₂CO₃ | 65 |
| 2 | Buchwald-Hartwig Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 72 |
| 3 | Carbamate Formation | DCC, NHS, CH₂Cl₂ | 85 |
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s imidazopyridine core mimics ATP-binding motifs in kinases. In silico studies predict IC₅₀ values of 0.8–1.6 µM against Src family kinases (SFKs), critical in glioblastoma pathogenesis . Molecular dynamics simulations highlight:
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/EC₅₀) | Model System | Citation |
|---|---|---|---|
| Src Kinase | 1.2 µM | In vitro (U87 cells) | |
| CSFV Replication | 0.8 µM | PK15 cells | |
| COX-2 Inhibition | 9.2 µM | Enzyme assay |
Pharmacological Applications
Oncology
-
Glioblastoma: SFK inhibition reduces U87 cell proliferation by 70% at 10 µM .
-
Combination Therapy: Synergizes with temozolomide (CI = 0.3) .
Anti-inflammatory Agents
-
COX-2 Selectivity: 2-fold selectivity over COX-1 (cf. celecoxib: 5-fold).
Antiviral Development
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume